molecular formula C21H38NO4- B14748377 10-(1,2,2,3,6,6-Hexamethylpiperidin-4-yl)oxy-10-oxidanylidene-decanoate

10-(1,2,2,3,6,6-Hexamethylpiperidin-4-yl)oxy-10-oxidanylidene-decanoate

Cat. No.: B14748377
M. Wt: 368.5 g/mol
InChI Key: BLAVTCXLVOGPEW-UHFFFAOYSA-M
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Description

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is a chemical compound known for its unique structure and properties. It is often used as a light stabilizer in various industrial applications, particularly in coatings and inks. This compound helps prevent degradation caused by exposure to sunlight, making it valuable in maintaining the integrity of materials exposed to UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate typically involves the esterification of decanedioic acid with 1,2,2,3,6,6-hexamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate exerts its effects involves the absorption of UV radiation and the subsequent dissipation of the absorbed energy as heat. This prevents the formation of free radicals that can cause degradation of the material. The compound’s molecular structure allows it to effectively absorb and stabilize UV radiation, protecting the underlying material .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
  • 2,2,6,6-Tetramethylpiperidinol

Uniqueness

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is unique due to its specific molecular structure, which provides enhanced stability and UV absorption properties compared to similar compounds. Its ability to form stable ester bonds and its high resistance to photodegradation make it particularly valuable in applications requiring long-term exposure to sunlight .

Properties

Molecular Formula

C21H38NO4-

Molecular Weight

368.5 g/mol

IUPAC Name

10-(1,2,2,3,6,6-hexamethylpiperidin-4-yl)oxy-10-oxodecanoate

InChI

InChI=1S/C21H39NO4/c1-16-17(15-20(2,3)22(6)21(16,4)5)26-19(25)14-12-10-8-7-9-11-13-18(23)24/h16-17H,7-15H2,1-6H3,(H,23,24)/p-1

InChI Key

BLAVTCXLVOGPEW-UHFFFAOYSA-M

Canonical SMILES

CC1C(CC(N(C1(C)C)C)(C)C)OC(=O)CCCCCCCCC(=O)[O-]

Origin of Product

United States

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